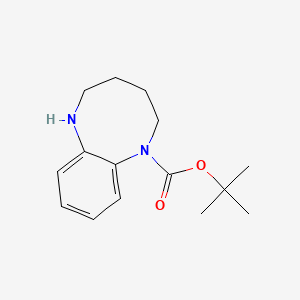
4-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3OS2 and its molecular weight is 331.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. Common synthetic routes include the construction of the pyrazole ring, followed by the introduction of the thiophene moieties. For instance, starting with 2-acetylthiophene, reactions such as hydrazine condensation and cyclization lead to the formation of the pyrazole core. Subsequent alkylation and acylation steps introduce the 4-methyl and carboxamide groups, respectively.
Industrial Production Methods: Industrial production of this compound generally scales up the laboratory methods, focusing on optimizing yield and purity. Continuous flow reactors and high-throughput screening are employed to streamline the process. Catalysts and reagents are carefully selected to ensure the efficiency and selectivity of the reactions.
化学反应分析
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require nucleophiles or electrophiles, depending on the desired product.
Major Products: Major products formed from these reactions vary but may include derivatives with modified functional groups, such as hydroxy, alkyl, or halogen groups. These derivatives often exhibit different biological or chemical properties, providing a basis for further exploration and application.
科学研究应用
Chemistry: In chemistry, this compound serves as a valuable building block for designing novel materials with desirable electronic properties. Its aromatic structure enhances its stability and reactivity in various chemical reactions.
Biology: In biological research, the compound is explored for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine: The compound’s structure suggests potential pharmacological activities. Research is ongoing to evaluate its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: In industry, the compound’s stability and electronic properties make it suitable for use in organic electronics, such as organic semiconductors and light-emitting diodes (OLEDs).
作用机制
Similarity and Uniqueness: Similar compounds include other thiophene-pyrazole derivatives, such as 5-methyl-3-(thiophen-2-yl)-1H-pyrazole. The uniqueness of 4-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
相似化合物的比较
5-methyl-3-(thiophen-2-yl)-1H-pyrazole
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
4-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
There you go! Hope this gives you the thorough breakdown you were after.
属性
IUPAC Name |
4-methyl-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS2/c1-11-8-15(22-10-11)16(20)17-5-6-19-12(2)9-13(18-19)14-4-3-7-21-14/h3-4,7-10H,5-6H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGANSYJTWUOKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=CS2)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2819229.png)
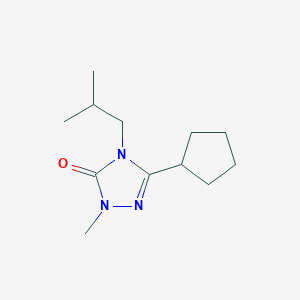
![4-[(Phenylthio)methyl]benzoic acid](/img/structure/B2819231.png)
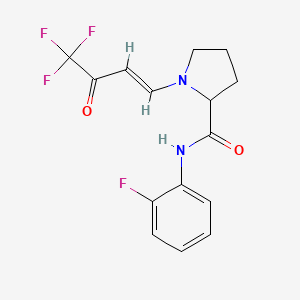
![2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2819234.png)
![N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2819235.png)
![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2819238.png)
triazin-2-yl)sulfanyl)propanoate](/img/structure/B2819239.png)
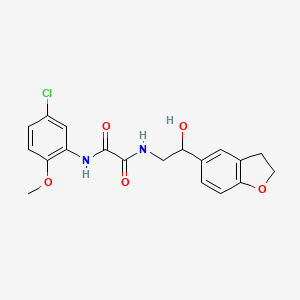
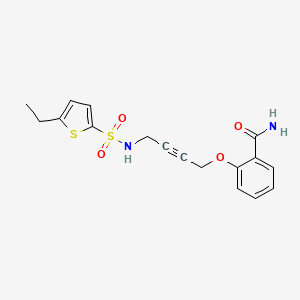
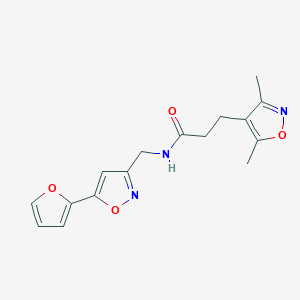

![ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2819247.png)
